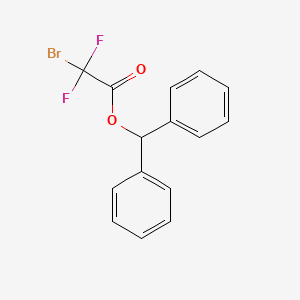![molecular formula C10H13BO5 B14129379 B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 915402-13-0](/img/structure/B14129379.png)
B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2-(1,3-dioxolan-2-ylmethoxy)phenylboronic acid with boron reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the 1,3-dioxolane moiety, making it less versatile in certain synthetic applications.
2-(1,3-Dioxolan-2-yl)phenylboronic Acid: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid is unique due to the presence of both the boronic acid and 1,3-dioxolane moieties, which enhance its reactivity and versatility in organic synthesis. This combination allows for more diverse applications compared to simpler boronic acids.
Eigenschaften
CAS-Nummer |
915402-13-0 |
|---|---|
Molekularformel |
C10H13BO5 |
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
[2-(1,3-dioxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO5/c12-11(13)8-3-1-2-4-9(8)16-7-10-14-5-6-15-10/h1-4,10,12-13H,5-7H2 |
InChI-Schlüssel |
LFXMJALOJGOUEM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OCC2OCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)

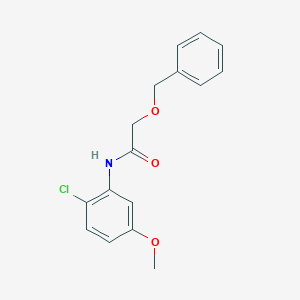
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
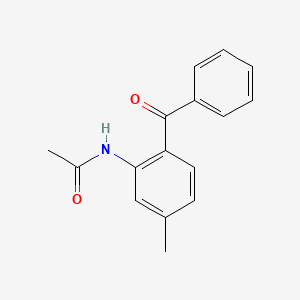



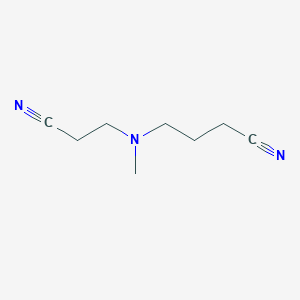
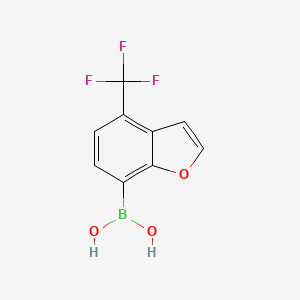
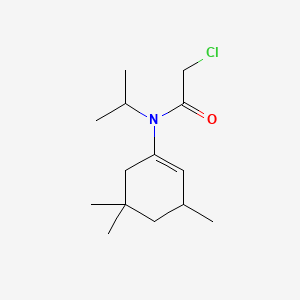
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
